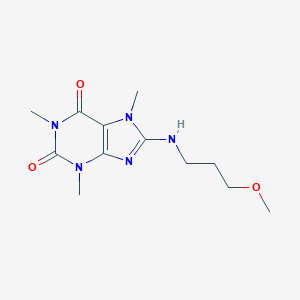

Caffeine, 8-((3-methoxypropyl)amino)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Caffeine, 8-((3-methoxypropyl)amino)-, is a psychoactive substance that is commonly found in coffee, tea, and other beverages. It is a central nervous system stimulant that is widely used for its ability to increase alertness and improve cognitive function. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of caffeine.

Mecanismo De Acción

The mechanism of action of caffeine is complex and not fully understood. It is known to act on several different neurotransmitter systems in the brain, including adenosine, dopamine, and acetylcholine. Caffeine is believed to exert its effects by blocking the action of adenosine, which is a neurotransmitter that is involved in the regulation of sleep and wakefulness. By blocking adenosine, caffeine increases the activity of other neurotransmitter systems in the brain, leading to increased alertness and cognitive function.

Efectos Bioquímicos Y Fisiológicos

Caffeine has a number of biochemical and physiological effects on the body. It is known to increase heart rate and blood pressure, as well as stimulate the release of adrenaline. Caffeine also has a diuretic effect, which can lead to increased urine production. In addition, caffeine has been shown to increase metabolic rate and fat oxidation, which has led to its use as a weight loss aid.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Caffeine has several advantages as a tool for scientific research. It is relatively safe and easy to administer, and its effects are well-documented and consistent. Additionally, caffeine is widely available and relatively inexpensive, making it an attractive option for researchers with limited resources. However, there are also limitations to the use of caffeine in lab experiments. For example, caffeine can have different effects on different individuals, depending on factors such as age, sex, and genetic makeup. Additionally, caffeine can interact with other substances, such as medications, which can complicate the interpretation of research results.

Direcciones Futuras

There are many potential future directions for research on caffeine. One area of interest is the development of new caffeine-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the study of the long-term effects of caffeine on cognitive function and brain health. Additionally, there is growing interest in the use of caffeine as a performance-enhancing drug in sports, which has led to calls for more research on the potential benefits and risks of caffeine use in athletes.

Conclusion:

Caffeine, 8-((3-methoxypropyl)amino)-, is a widely used psychoactive substance that has many scientific research applications. Its mechanism of action and biochemical and physiological effects have been extensively studied, and there is growing interest in its potential therapeutic uses. While there are limitations to the use of caffeine in lab experiments, it remains a valuable tool for researchers studying the effects of central nervous system stimulants on cognitive function and athletic performance. As research on caffeine continues, it is likely that new and exciting applications for this versatile substance will be discovered.

Métodos De Síntesis

Caffeine can be synthesized in a laboratory setting through a variety of methods. One common method involves the extraction of caffeine from natural sources, such as coffee beans or tea leaves. Another method involves the chemical synthesis of caffeine from simpler precursor molecules. Regardless of the method used, the synthesis of caffeine requires a high degree of precision and expertise.

Aplicaciones Científicas De Investigación

Caffeine has a wide range of scientific research applications. It is commonly used as a tool in neuroscience research to study the effects of central nervous system stimulants on cognitive function. Caffeine has also been shown to have potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, caffeine is often used in sports medicine research to study the effects of caffeine on athletic performance.

Propiedades

Número CAS |

95982-26-6 |

|---|---|

Nombre del producto |

Caffeine, 8-((3-methoxypropyl)amino)- |

Fórmula molecular |

C12H19N5O3 |

Peso molecular |

281.31 g/mol |

Nombre IUPAC |

8-(3-methoxypropylamino)-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C12H19N5O3/c1-15-8-9(14-11(15)13-6-5-7-20-4)16(2)12(19)17(3)10(8)18/h5-7H2,1-4H3,(H,13,14) |

Clave InChI |

ZZQHGKMTMAORFI-UHFFFAOYSA-N |

SMILES |

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |

SMILES canónico |

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |

Otros números CAS |

95982-26-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.